Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with 1,4-benzodioxane-6-amine (1), which reacts with 4-bromobenzenesulfonyl chloride (2) in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3). Subsequent reactions with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium lead to the desired product .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Antibacterial Activity: Recent research highlights its antibacterial properties. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis . Further studies explore its potential in medicine and industry.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of investigation. Researchers focus on identifying molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
Uniqueness: Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate stands out due to its intricate structure, combining elements from both benzodioxane and pyrrolidinone families.
Similar Compounds: While this compound is unique, related structures include 1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin . These compounds share some features but lack the specific substituents found in our target molecule.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-27-21(26)13-2-4-15(5-3-13)22-20(25)14-10-19(24)23(12-14)16-6-7-17-18(11-16)29-9-8-28-17/h2-7,11,14H,8-10,12H2,1H3,(H,22,25) |
InChI Key |
FKBGWTAPWKZDOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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